2-[(6-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide
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Overview
Description
2-({6-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]ACETAMIDE is a complex organic compound featuring benzothiazole and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole core, followed by the introduction of the hydroxyphenyl and methylsulfanyl groups. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents like acetic anhydride and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({6-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-({6-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({6-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with similar functional groups but different structural arrangement.
Organochlorine compounds: Share some chemical properties but differ significantly in structure and applications.
Uniqueness
2-({6-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H18N4O2S4 |
---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
2-[[6-[(2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)acetamide |
InChI |
InChI=1S/C24H18N4O2S4/c1-31-23-27-17-9-7-16(11-21(17)33-23)26-22(30)13-32-24-28-18-8-6-15(10-20(18)34-24)25-12-14-4-2-3-5-19(14)29/h2-12,29H,13H2,1H3,(H,26,30) |
InChI Key |
OAWFVBBFZXKRNW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CSC3=NC4=C(S3)C=C(C=C4)N=CC5=CC=CC=C5O |
Origin of Product |
United States |
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